molecular formula C9H4FN B1463507 2-Ethynyl-4-fluorobenzonitrile CAS No. 1208076-36-1

2-Ethynyl-4-fluorobenzonitrile

Cat. No. B1463507
M. Wt: 145.13 g/mol
InChI Key: OLSQRJLNDYLNHL-UHFFFAOYSA-N
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Description

2-Ethynyl-4-fluorobenzonitrile is a chemical compound with the molecular formula C9H4FN . It has a molecular weight of 145.14 . The compound is a solid and its color ranges from white to yellow . It is typically stored at -20°C .


Physical And Chemical Properties Analysis

2-Ethynyl-4-fluorobenzonitrile is a solid compound . It has a molecular weight of 145.14 . The compound is typically stored at -20°C .

Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Ethynyl-4-fluorobenzonitrile . These documents can provide more detailed and specific information about the compound.

Scientific Research Applications

Synthesis of PET Radioligand Precursors

2-Ethynyl-4-fluorobenzonitrile serves as a critical intermediate in the synthesis of precursors for PET (Positron Emission Tomography) radioligands. An improved synthesis method for a PET radioligand precursor, utilizing Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, demonstrates the compound's utility in radiopharmaceutical development. This synthesis route provides an efficient means to produce the title compound with significant yield, highlighting its importance in medical imaging applications (Gopinathan, Jin, & Rehder, 2009).

Structural and Electronic Properties Analysis

A detailed energetic and structural study on mono-fluorobenzonitriles, including 2-Ethynyl-4-fluorobenzonitrile, provides insights into their thermodynamic properties and electronic effects. This research, employing high-temperature Calvet microcalorimetry and theoretical calculations, elucidates the standard molar enthalpies of formation, vapor pressures, and electronic properties of these compounds. Such studies are foundational for understanding the chemical behavior and potential applications of fluorobenzonitriles in various fields (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

CO2 Gas Sensing

Research into ethynylated-thiourea derivatives, including those based on 2-Ethynyl-4-fluorobenzonitrile, has led to the development of resistive-type CO2 gas sensors. These sensors, operating at room temperature, exhibit significant responsiveness and reproducibility, indicating the potential of 2-Ethynyl-4-fluorobenzonitrile derivatives in environmental monitoring and industrial applications. The successful design and synthesis of such sensors highlight the compound's versatility and utility in creating sensitive and efficient gas detection systems (Daud, Wahid, & Khairul, 2019).

properties

IUPAC Name

2-ethynyl-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSQRJLNDYLNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306356
Record name 2-Ethynyl-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4-fluorobenzonitrile

CAS RN

1208076-36-1
Record name 2-Ethynyl-4-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208076-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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